Cas no 921547-92-4 (2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide)

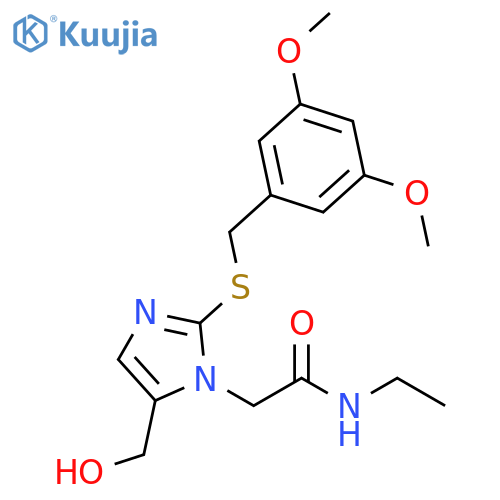

921547-92-4 structure

商品名:2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

- 2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide

- 1H-Imidazole-1-acetamide, 2-[[(3,5-dimethoxyphenyl)methyl]thio]-N-ethyl-5-(hydroxymethyl)-

- F2258-0137

- 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

- 921547-92-4

- AKOS024632302

- 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

-

- インチ: 1S/C17H23N3O4S/c1-4-18-16(22)9-20-13(10-21)8-19-17(20)25-11-12-5-14(23-2)7-15(6-12)24-3/h5-8,21H,4,9-11H2,1-3H3,(H,18,22)

- InChIKey: GIDJIYGZBYZAJF-UHFFFAOYSA-N

- ほほえんだ: C1(SCC2=CC(OC)=CC(OC)=C2)N(CC(NCC)=O)C(CO)=CN=1

計算された属性

- せいみつぶんしりょう: 365.14092740g/mol

- どういたいしつりょう: 365.14092740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 9

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 111Ų

2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2258-0137-20μmol |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-20mg |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-10μmol |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-3mg |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-25mg |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-30mg |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-2μmol |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-1mg |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-50mg |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2258-0137-2mg |

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide |

921547-92-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

921547-92-4 (2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide) 関連製品

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬